molecular formula C7H4N2O2S B2462718 2-Cyano-3-(thiazol-2-yl)acrylic acid CAS No. 1567534-28-4

2-Cyano-3-(thiazol-2-yl)acrylic acid

Cat. No.: B2462718
CAS No.: 1567534-28-4
M. Wt: 180.18
InChI Key: JAHDBRAKMOMJIV-HWKANZROSA-N
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Description

2-Cyano-3-(thiazol-2-yl)acrylic acid is an organic compound with the molecular formula C7H4N2O2S It is characterized by the presence of a cyano group (–CN) and a thiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiazol-2-yl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiazole-2-carbaldehyde with cyanoacetic acid in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiazol-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-Cyano-3-(thiazol-2-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiazol-2-yl)acrylic acid involves its interaction with molecular targets, such as enzymes and receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(pyrazol-4-yl)acrylic acid
  • 2-Cyano-3-(thien-2-yl)acrylic acid
  • 2-Cyano-3-(pyrid-2-yl)acrylic acid

Uniqueness

2-Cyano-3-(thiazol-2-yl)acrylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and stronger binding affinity to specific biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDBRAKMOMJIV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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